molecular formula C13H11BrN2OS B7832311 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone CAS No. 89991-23-1

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone

Cat. No.: B7832311
CAS No.: 89991-23-1
M. Wt: 323.21 g/mol
InChI Key: GECQZBOLMLCELC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is a chemical compound with a molecular formula of C₁₄H₁₂BrN₂OS It is characterized by a bromophenyl group attached to an ethanone moiety, which is further linked to a methylated pyrimidinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 6-methylpyrimidin-4-thiol in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanoic acid

  • Reduction: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanol or 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can be compared with other similar compounds, such as:

  • 1-(4-Bromophenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but without the methyl group on the pyrimidinylthio moiety.

  • 1-(4-Bromophenyl)-2-(thiophen-2-yl)ethanone: Similar structure but with a thiophene ring instead of the pyrimidinylthio group.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECQZBOLMLCELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523676
Record name 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-23-1
Record name 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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